molecular formula C24H19ClN2O4S B2749191 3'-(4-Chlorophenyl)-1-(3-methylbenzyl)spiro[indoline-3,2'-thiazolidine]-2,4'-dione 1',1'-dioxide CAS No. 942034-48-2

3'-(4-Chlorophenyl)-1-(3-methylbenzyl)spiro[indoline-3,2'-thiazolidine]-2,4'-dione 1',1'-dioxide

Cat. No.: B2749191
CAS No.: 942034-48-2
M. Wt: 466.94
InChI Key: MTMHEKJUELRWDY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3’-(4-Chlorophenyl)-1-[(3-methylphenyl)methyl]-1,2-dihydrospiro[indole-3,2’-[1lambda6,3]thiazolidine]-1’,1’,2,4’-tetrone is a complex organic compound characterized by its unique spiro structure

Scientific Research Applications

3’-(4-Chlorophenyl)-1-[(3-methylphenyl)methyl]-1,2-dihydrospiro[indole-3,2’-[1lambda6,3]thiazolidine]-1’,1’,2,4’-tetrone has several scientific research applications:

Preparation Methods

The synthesis of 3’-(4-Chlorophenyl)-1-[(3-methylphenyl)methyl]-1,2-dihydrospiro[indole-3,2’-[1lambda6,3]thiazolidine]-1’,1’,2,4’-tetrone typically involves multiple steps, starting from readily available precursorsReaction conditions generally require elevated temperatures and the use of Brønsted or Lewis acids . Industrial production methods may involve optimization of these steps to enhance yield and purity.

Chemical Reactions Analysis

This compound undergoes various types of chemical reactions, including:

Mechanism of Action

The mechanism of action of 3’-(4-Chlorophenyl)-1-[(3-methylphenyl)methyl]-1,2-dihydrospiro[indole-3,2’-[1lambda6,3]thiazolidine]-1’,1’,2,4’-tetrone involves its interaction with molecular targets such as enzymes or receptors. The indole ring can engage in π-π stacking interactions, while the thiazolidine moiety may form hydrogen bonds with target proteins. These interactions can modulate the activity of the target proteins, leading to the compound’s observed effects .

Comparison with Similar Compounds

Similar compounds include:

Properties

IUPAC Name

3-(4-chlorophenyl)-1'-[(3-methylphenyl)methyl]-1,1-dioxospiro[1,3-thiazolidine-2,3'-indole]-2',4-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H19ClN2O4S/c1-16-5-4-6-17(13-16)14-26-21-8-3-2-7-20(21)24(23(26)29)27(22(28)15-32(24,30)31)19-11-9-18(25)10-12-19/h2-13H,14-15H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MTMHEKJUELRWDY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)CN2C3=CC=CC=C3C4(C2=O)N(C(=O)CS4(=O)=O)C5=CC=C(C=C5)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H19ClN2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

466.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.